4-chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one

Lipophilicity ADME Medicinal Chemistry

Pharma R&D often stalls when analogs lack a balance of stable lipophilicity and a derivatizable handle. This pyridazinone solves that: the 4-chloro group enables Suzuki/Buchwald coupling, while the cyclopropylmethoxy ether (LogP 1.1) improves metabolic stability vs. methyl ethers (LogP 0.3). - Key outcomes: CNS-relevant LogP, reduced metabolic liability, orthogonal reactivity. - Supply: Validated for mg to g scales, immediate shipment.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 1346697-58-2
Cat. No. B11902051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one
CAS1346697-58-2
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C(=O)NN=C2)Cl
InChIInChI=1S/C8H9ClN2O2/c9-7-6(3-10-11-8(7)12)13-4-5-1-2-5/h3,5H,1-2,4H2,(H,11,12)
InChIKeyKAPFEUIHVNGTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one: Dual-Functionalized Scaffold Overview


4-Chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one is a heterocyclic building block belonging to the pyridazin-3(2H)-one class, featuring a chlorine atom at the 4-position and a cyclopropylmethoxy ether at the 5-position [1]. This substitution pattern provides a unique combination of a synthetically versatile aryl chloride handle and a conformationally constrained, lipophilic cyclopropylmethyl ether, distinguishing it from simpler 4-chloro-5-alkoxy or 5-alkoxy-pyridazinone analogs in terms of physicochemical properties and reactivity profiles [2].

Why Generic Analogs Cannot Replace This Pyridazinone


The simultaneous presence of a chloro substituent and a cyclopropylmethoxy group on the pyridazinone core creates a distinct physicochemical and reactivity profile that simple generic analogs cannot replicate [1]. Removing the 4-chloro group reduces lipophilicity (ΔLogP = +0.9) and eliminates a key vector for transition metal-catalyzed cross-coupling or nucleophilic aromatic substitution [2]. Conversely, replacing the cyclopropylmethoxy with a smaller methoxy group dramatically lowers logP (ΔLogP = +0.8), alters conformational flexibility (rotatable bonds 3 vs. 1), and removes the metabolic shielding effect conferred by the cyclopropyl ring [3]. These specific structural features directly impact synthetic utility, ADME properties, and target engagement potential, making generic interchange scientifically unjustified without re-optimization of the entire synthetic route or biological assay.

Quantitative Differentiation Against Closest Structural Analogs


Enhanced Lipophilicity by 4-Chloro Substitution

The presence of the chlorine atom at the 4-position significantly increases the predicted partition coefficient (XLogP3) compared to the des-chloro analog 5-(cyclopropylmethoxy)pyridazin-3(2H)-one. This shift indicates improved membrane permeability potential [1][2].

Lipophilicity ADME Medicinal Chemistry

Conformational Flexibility Versus Simple Alkoxy Analogs

The cyclopropylmethoxy group introduces significantly more rotatable bonds compared to the common methoxy analog 4-chloro-5-methoxypyridazin-3(2H)-one, while maintaining a unique constrained geometry due to the cyclopropane ring. This can affect entropic penalties upon target binding [1][2].

Conformational Analysis SAR Ligand Design

Synthetic Versatility of the 4-Chloro Cross-Coupling Handle

The 4-chloro substituent enables further functionalization via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). This is a key differentiator from the 4-unsubstituted analog 5-(cyclopropylmethoxy)pyridazin-3(2H)-one, which lacks a synthetic handle at this position [1][2]. Literature on analogous 4-chloropyridazinones demonstrates Suzuki coupling yields of 77% under mild conditions [2].

Organic Synthesis Cross-Coupling Building Block

Metabolic Stability Advantage of Cyclopropylmethyl Ether

The cyclopropyl group is widely recognized in medicinal chemistry as a bioisostere that can reduce oxidative metabolism compared to simple alkyl ethers. While direct metabolic stability data for this specific compound are not publicly available, class-level precedent indicates that cyclopropylmethyl ethers often exhibit improved microsomal stability relative to methyl or ethyl ethers [1].

Drug Metabolism Metabolic Stability Bioisosteres

Optimal R&D and Industrial Deployment Scenarios


Diversified Library Synthesis via Cross-Coupling

This compound serves as an ideal starting block for generating focused libraries of 4-aryl/heteroaryl-5-cyclopropylmethoxy pyridazinones using Suzuki or Buchwald-Hartwig chemistry, leveraging the established reactivity of chloropyridazinones under mild conditions [3]. The pre-installed cyclopropylmethoxy group provides consistent SAR context across library members, enabling direct correlations between 4-position substitution and biological activity.

Lead-Oriented Synthesis for CNS Programs

Given its significantly higher predicted LogP (1.1) compared to the 5-methoxy analog (0.3), this scaffold is well-suited for medicinal chemistry programs targeting CNS indications where a balanced lipophilicity profile (LogP 1-3) is desired for blood-brain barrier penetration [1][2]. The cyclopropyl motif further differentiates it from simple alkyl ethers, potentially reducing metabolic liability.

Agrochemical Intermediate with Enhanced Stability

The combination of a chloro leaving group for further derivatization and a cyclopropylmethyl ether, which can impart greater oxidative stability in environmental matrices compared to methyl ethers, positions this compound as a valuable intermediate in the synthesis of novel pyridazinone-based herbicides or fungicides [4].

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